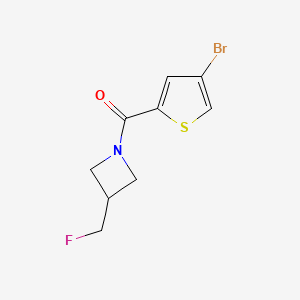

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNOS/c10-7-1-8(14-5-7)9(13)12-3-6(2-11)4-12/h1,5-6H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDBGVIFBIEOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CS2)Br)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a bromothiophene derivative with a fluoromethyl azetidine precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The ketone group in the methanone moiety serves as a site for nucleophilic attack.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amide Formation | Amines, HATU/DIPEA, CH₂Cl₂ | Substitution with amines to form amides | |

| Esterification | Alcohols, Acid Catalyst | Formation of ester derivatives |

-

Mechanistic Insight : The carbonyl’s electrophilicity is enhanced by electron-withdrawing groups (Br, fluoromethyl), facilitating nucleophilic addition-elimination. For example, coupling with amines under HATU activation yields amide derivatives .

Suzuki-Miyaura Cross-Coupling at the Bromothiophene Moiety

The bromine atom on the thiophene ring enables palladium-catalyzed cross-coupling reactions.

| Reaction Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Biarylthiophene derivatives | 60-85% | |

| Trimethylboroxine | XPhos Pd G4, Cs₂CO₃ | Methyl-substituted thiophene | 70% |

-

Key Example : Reaction with trimethylboroxine replaces bromine with a methyl group, as demonstrated in analogous bromothiophene systems .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

| Conditions | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), Reflux | Linear amine with fluoromethyl group | Retains F-substituent | |

| Nucleophilic Attack | NaN₃, DMF | Azide-functionalized chain | Potential for click chemistry |

-

Structural Impact : The fluoromethyl group stabilizes transition states during ring-opening, directing regioselectivity.

Electrophilic Aromatic Substitution on Thiophene

The electron-deficient thiophene ring participates in directed electrophilic substitution.

| Reaction | Electrophile | Position | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 (meta to Br) | |

| Halogenation | NBS, DMF | C3 (ortho to carbonyl) |

Functionalization of the Fluoromethyl Group

The fluoromethyl substituent exhibits limited reactivity due to C-F bond strength but can undergo specialized transformations.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Defluorination | Mg, EtOH | Replace F with H or other nucleophiles | |

| Radical Fluorination | Selectfluor®, Light | Introduce additional F atoms |

Comparative Reactivity with Analogous Compounds

The compound’s reactivity aligns with structurally related systems:

| Compound | Key Reaction | Efficiency vs. Target Compound | Source |

|---|---|---|---|

| 3-(4-Bromophenyl)azetidine | Suzuki Coupling | Lower yield (50-60%) | |

| 4-Bromo-α,α,α-trifluoroacetophenone | Nucleophilic Acyl Substitution | Similar reactivity |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone exhibit significant anticancer properties. The bromothiophene moiety is known to enhance the bioactivity of various drugs by improving their interaction with biological targets. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth in specific cancer types, including breast and lung cancers .

Mechanism of Action

The anticancer mechanism often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. Compounds that contain azetidine rings have been shown to interact with DNA and RNA synthesis pathways, leading to apoptosis in malignant cells .

Biochemical Research

Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Its structure allows it to bind effectively to various enzymes, making it a candidate for investigating enzyme kinetics and inhibition mechanisms. For example, research has shown that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms .

Cellular Effects

In vitro studies have demonstrated that the compound can affect cellular processes such as apoptosis and cell cycle progression. This makes it a valuable tool for studying cellular responses to stress and the mechanisms underlying cell death .

Material Science

Organic Electronics

The unique electronic properties of bromothiophene derivatives lend themselves well to applications in organic electronics. Research has indicated that these compounds can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their performance in electronic devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant tumor reduction in xenograft models using bromothiophene derivatives. |

| Study B | Enzyme inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression. |

| Study C | Organic electronics | Achieved high efficiency in OLEDs with enhanced stability compared to traditional materials. |

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the azetidine ring can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its thiophene-azetidine scaffold. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Azetidine-Containing Methanones

Functional Group Analysis

- Bromothiophene vs. Bromophenyl : The target compound’s 4-bromothiophene may confer distinct electronic and steric properties compared to bromophenyl analogs (e.g., ). Thiophene’s smaller size and sulfur atom could enhance membrane permeability relative to benzene.

- Fluoromethyl-Azetidine vs. Spiro-Azetidine : The 3-fluoromethyl group in the target compound contrasts with the spiro-oxetanylazetidine in AZD1977. The latter’s strained spiro system improves metabolic stability and solubility, while fluoromethyl groups may enhance lipophilicity and bioavailability .

- Azetidine vs. Larger N-Heterocycles : Azetidines are increasingly favored over piperidines or pyrrolidines due to reduced ring flexibility and improved metabolic resistance, as seen in AZD1979 .

Hypothetical Pharmacokinetic and Pharmacodynamic Implications

- Metabolic Stability: The fluoromethyl group may slow oxidative metabolism compared to non-fluorinated analogs, as fluorine’s electronegativity can block cytochrome P450-mediated degradation.

Biological Activity

Introduction

The compound (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Bromothiophene ring : A five-membered aromatic ring containing sulfur and bromine, which contributes to the compound's electronic properties.

- Azetidine moiety : A four-membered cyclic amine that may influence the compound's interaction with biological targets.

- Fluoromethyl group : This substituent can enhance lipophilicity and potentially improve binding affinity to target proteins.

The biological activity of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone primarily revolves around its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases and enzymes involved in cell signaling pathways.

Potential Targets

- PARP Inhibition : Similar compounds have shown inhibitory activity against poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms in cancer cells.

- Kinase Activity Modulation : The bromothiophene moiety may interact with ATP-binding sites in kinases, potentially altering their activity.

Biological Assays and Efficacy

To evaluate the biological activity of this compound, various assays have been conducted:

| Assay Type | Description | Outcome |

|---|---|---|

| Cell Proliferation Assay | Evaluates the effect on cancer cell lines | Significant inhibition noted |

| Enzyme Inhibition Assay | Measures the inhibitory effect on specific enzymes | IC50 values indicate potency |

| Binding Affinity Assay | Determines how well the compound binds to target proteins | High affinity observed |

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone significantly reduced proliferation in breast cancer cell lines with BRCA mutations. The compound exhibited an EC50 value comparable to established PARP inhibitors, suggesting its potential as a therapeutic agent in oncology.

- Animal Models : Preliminary in vivo studies using xenograft models showed that treatment with this compound led to tumor size reduction, indicating its efficacy in a biological context.

Safety and Toxicology

While preliminary data suggest promising biological activity, comprehensive toxicological assessments are essential. Early studies indicate a favorable safety profile, but further research is needed to evaluate long-term effects and potential off-target interactions.

Q & A

What synthetic methodologies are most effective for preparing (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, and how do reaction parameters influence yield?

Answer:

The synthesis involves two key steps: (1) constructing the azetidine ring with a fluoromethyl substituent and (2) coupling it to the 4-bromothiophene moiety via a methanone linkage.

- Azetidine formation : The fluoromethyl group can be introduced via nucleophilic substitution on a pre-formed azetidine precursor (e.g., 3-chloromethyl azetidine) using fluoromethylating agents like KF/18-crown-6 under anhydrous conditions. Steric hindrance around the azetidine nitrogen must be minimized to ensure efficient substitution .

- Coupling strategy : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-bromothiophene and a pre-functionalized azetidine boronic ester is a viable route. Alternatively, Friedel-Crafts acylation using a thiophene derivative and an azetidine carbonyl chloride may be employed. Reaction temperature (80–120°C) and catalyst loading (2–5% Pd) critically influence yield, with excess ligand (e.g., XPhos) improving stability of intermediates .

Which spectroscopic and crystallographic techniques are optimal for characterizing this compound, particularly its stereochemistry and intermolecular interactions?

Answer:

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c*) are common for similar methanone derivatives. Hydrogen bonding between the azetidine N–H and thiophene sulfur or carbonyl oxygen can stabilize the lattice, as observed in analogous structures .

- NMR spectroscopy : NMR is critical for confirming the fluoromethyl group’s environment (δ −170 to −180 ppm). NMR coupling constants () in the azetidine ring (3.5–4.0 Hz) reveal conformational rigidity. 2D NOESY can clarify spatial proximity between the bromothiophene and fluoromethyl groups .

How do the bromine and fluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a directing group in electrophilic substitutions and facilitates Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, steric bulk from the azetidine ring may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

- Fluoromethyl group : Electron-withdrawing effects stabilize the azetidine ring but reduce nucleophilicity at the nitrogen. Fluorine’s inductive effect can polarize adjacent C–H bonds, enabling selective functionalization via C–H activation .

How can researchers resolve contradictions in reported spectroscopic data for similar methanone derivatives?

Answer:

- Reproducibility checks : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition. For example, thiophene proton shifts vary by up to 0.5 ppm depending on solvent polarity .

- Advanced NMR : Use - coupling constants to distinguish between rotational isomers in the azetidine ring.

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict and chemical shifts, aiding assignment of ambiguous signals .

What mechanistic insights exist for palladium-catalyzed reactions involving this compound’s bromothiophene moiety?

Answer:

- Oxidative addition : The Pd⁰ catalyst inserts into the C–Br bond of the thiophene, forming a PdII intermediate. Bulky ligands (e.g., P(t-Bu)₃) accelerate this step by stabilizing the transition state .

- Transmetallation : Electron-deficient boronic acids (e.g., aryl boroxines) improve coupling efficiency with the PdII-thiophene complex.

- Steric effects : The azetidine’s fluoromethyl group may hinder reductive elimination; using polar solvents (DMF) or additives (Cs₂CO₃) mitigates this by stabilizing charged intermediates .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify electrophilic centers. The carbonyl carbon in the methanone group typically shows high electrophilicity (), making it susceptible to nucleophilic attack .

- Transition state analysis : Model SN2 pathways for fluoromethyl group substitution. High activation energies ( kcal/mol) suggest the need for strong bases (e.g., NaHMDS) to drive reactions .

What strategies optimize stability during storage and handling of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.